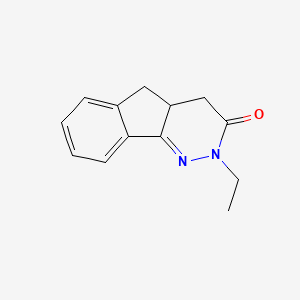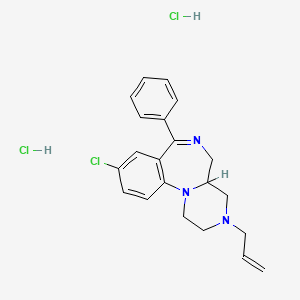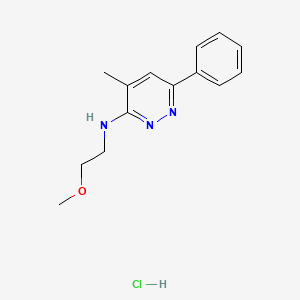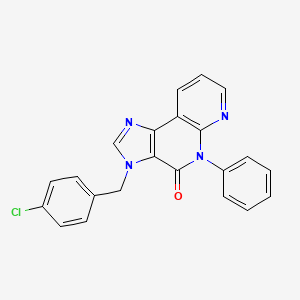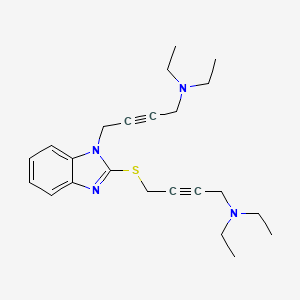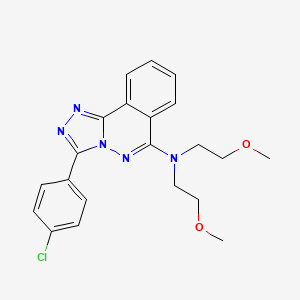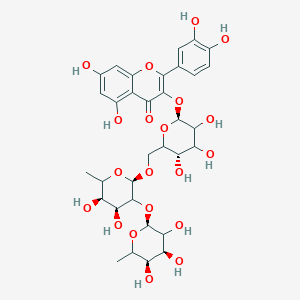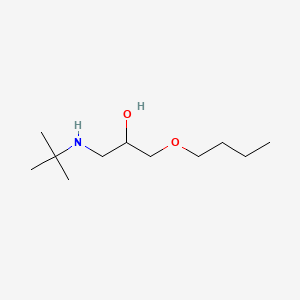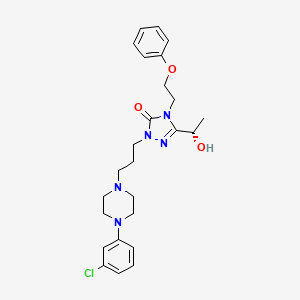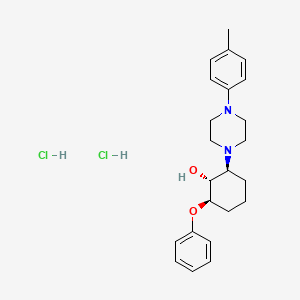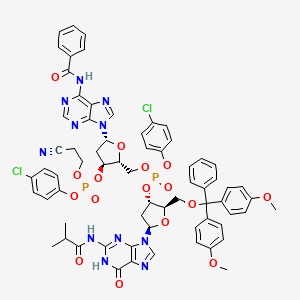
Einecs 274-079-7
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is a clear, colorless to faintly yellow liquid that is sensitive to moisture and reacts with water . Catecholborane is used in various chemical reactions and has significant applications in organic synthesis.
Vorbereitungsmethoden
Catecholborane can be synthesized through the reaction of catechol with borane-tetrahydrofuran complex. The reaction typically involves mixing catechol and the borane-tetrahydrofuran complex in a suitable solvent under controlled conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound.
Analyse Chemischer Reaktionen
Catecholborane undergoes several types of chemical reactions, including:
Reduction: It acts as a stereoselective reducing agent to convert beta-hydroxy ketones to syn 1,3-diols.
Hydroboration: It reacts with alkynes through hydroboration to form trans vinyl borane, which is a precursor to the Suzuki reaction. Common reagents used in these reactions include solvents like tetrahydrofuran and diethyl ether. The major products formed from these reactions are often intermediates used in further organic synthesis.
Wissenschaftliche Forschungsanwendungen
Catecholborane has a wide range of applications in scientific research, including:
Chemistry: It is used as a reducing agent and in hydroboration reactions to synthesize various organic compounds.
Biology: Its derivatives are studied for potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug synthesis and development.
Industry: It is used in the preparation of amides and macrocyclic lactams from carboxylic acids.
Wirkmechanismus
The mechanism of action of Catecholborane involves its ability to donate electrons and participate in reduction and hydroboration reactions. It targets specific functional groups in organic molecules, facilitating the formation of new bonds and the synthesis of complex compounds .
Vergleich Mit ähnlichen Verbindungen
Catecholborane can be compared with other borane derivatives such as:
Borane-tetrahydrofuran complex: Used as a reducing agent but less selective compared to Catecholborane.
Borane-dimethyl sulfide complex: Another reducing agent with different reactivity and selectivity. Catecholborane is unique due to its high stereoselectivity and ability to form specific products in organic synthesis.
Eigenschaften
CAS-Nummer |
69679-23-8 |
|---|---|
Molekularformel |
C67H63Cl2N11O16P2 |
Molekulargewicht |
1411.1 g/mol |
IUPAC-Name |
[(2R,3S,5R)-5-(6-benzamidopurin-9-yl)-2-[[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]oxolan-3-yl]oxy-(4-chlorophenoxy)phosphoryl]oxymethyl]oxolan-3-yl] (4-chlorophenyl) 2-cyanoethyl phosphate |
InChI |
InChI=1S/C67H63Cl2N11O16P2/c1-41(2)63(81)77-66-76-62-59(65(83)78-66)74-40-80(62)57-34-52(54(91-57)36-88-67(43-14-9-6-10-15-43,44-16-24-48(86-3)25-17-44)45-18-26-49(87-4)27-19-45)96-98(85,94-51-30-22-47(69)23-31-51)90-37-55-53(95-97(84,89-33-11-32-70)93-50-28-20-46(68)21-29-50)35-56(92-55)79-39-73-58-60(71-38-72-61(58)79)75-64(82)42-12-7-5-8-13-42/h5-10,12-31,38-41,52-57H,11,33-37H2,1-4H3,(H,71,72,75,82)(H2,76,77,78,81,83)/t52-,53-,54+,55+,56+,57+,97?,98?/m0/s1 |
InChI-Schlüssel |
XYUJHNHZNBBSAK-DTVMXBHISA-N |
Isomerische SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3C[C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(=O)(OC[C@@H]7[C@H](C[C@@H](O7)N8C=NC9=C(N=CN=C98)NC(=O)C1=CC=CC=C1)OP(=O)(OCCC#N)OC1=CC=C(C=C1)Cl)OC1=CC=C(C=C1)Cl |
Kanonische SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(=O)(OCC7C(CC(O7)N8C=NC9=C(N=CN=C98)NC(=O)C1=CC=CC=C1)OP(=O)(OCCC#N)OC1=CC=C(C=C1)Cl)OC1=CC=C(C=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


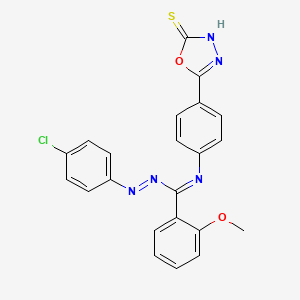

![(5S,5aR,8aR,9R)-9-(4-hydroxy-3,5-dimethoxyphenyl)-5-(4-hydroxyphenyl)sulfanyl-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one](/img/structure/B15189870.png)
